Cas no 2248268-50-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate is a specialized organic compound featuring both isoindoline-1,3-dione and sulfonylacetate functional groups. Its unique structure makes it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals. The presence of the reactive sulfonylacetate moiety allows for versatile derivatization, while the isoindoline-1,3-dione core contributes to stability and potential biological activity. This compound is well-suited for applications requiring controlled reactivity, such as cross-coupling reactions or the development of enzyme inhibitors. Its high purity and well-defined molecular architecture ensure reproducibility in research and industrial processes.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate structure
2248268-50-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate
CAS No:2248268-50-8
MF:C13H13NO6S
MW:311.31042265892
CID:6225178
PubChem ID:165859956
Update Time:2025-06-27

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6513740
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate
    • 2248268-50-8
    • Inchi: 1S/C13H13NO6S/c1-2-7-21(18,19)8-11(15)20-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3
    • InChI Key: QHJTXLVNAUJLMH-UHFFFAOYSA-N
    • SMILES: S(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(CCC)(=O)=O

Computed Properties

  • Exact Mass: 311.04635831g/mol
  • Monoisotopic Mass: 311.04635831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 106Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate (CAS No. 2248268-50-8) in Modern Chemical and Pharmaceutical Research

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate, identified by its CAS number 2248268-50-8, represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic derivative has garnered attention due to its unique structural features and potential applications in drug discovery and molecular biology. The presence of both a dioxo group and a sulfonyl moiety in its molecular framework endows it with distinctive reactivity and binding properties, making it a valuable candidate for further exploration.

Recent studies have highlighted the importance of 1,3-dioxo-2,3-dihydro-1H-isoindol scaffolds in medicinal chemistry. These structures are known for their ability to interact with biological targets in a highly specific manner, often serving as key pharmacophores in the design of novel therapeutic agents. The incorporation of a propane-1-sulfonyl group further enhances the compound's potential by introducing additional polar interactions and improving solubility, which are critical factors in drug formulation and delivery.

In the context of contemporary pharmaceutical research, compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate are being investigated for their role in modulating various biological pathways. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses. The dioxo group, in particular, has been associated with anti-inflammatory properties in several natural products and synthetic derivatives. This observation has prompted researchers to explore its potential as a lead compound for developing new anti-inflammatory therapies.

The sulfonyl moiety in the molecule also contributes to its pharmacological profile by enabling hydrogen bonding interactions with biological targets. Such interactions are crucial for achieving high affinity and selectivity in drug design. Additionally, the presence of both oxygen-rich functional groups enhances the compound's solubility in polar solvents, which is advantageous for oral and intravenous administration. These characteristics make 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propane-1-sulfonyl)acetate a promising candidate for further development into a therapeutic agent.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have revealed that the rigid isoindol core provides a stable scaffold for binding to biological targets, while the flexible propane-1-sulfonyl group allows for fine-tuning of binding interactions. These insights have guided synthetic modifications aimed at optimizing potency and selectivity. For example, structural analogs with varying substituents on the sulfonyl group have been synthesized to evaluate their impact on biological activity.

Experimental investigations have further validated the potential of this compound class. In vitro assays have demonstrated that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol can inhibit key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The propane-1-sulfonyl substituent appears to play a critical role in modulating enzyme activity by influencing binding affinity and kinetics. These findings underscore the importance of this compound as a starting point for developing novel therapeutic strategies.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoiindol derivatives presents unique challenges due to their complex structural motifs. However, recent advances in synthetic methodologies have made it possible to access these compounds with high efficiency and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the desired scaffolds. These developments have opened up new avenues for exploring the pharmacological potential of this class of compounds.

Future research directions may focus on exploring the pharmacokinetic properties of 1,3-dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - ( propane - 1 - sulfony l ) acetate to ensure its suitability for clinical applications. Parameters such as bioavailability , metabolic stability , and toxicity will be critical factors to consider during preclinical development . Additionally , investigating its mechanism of action will provide deeper insights into its therapeutic potential .

The integration of interdisciplinary approaches , combining computational modeling with experimental validation , will be essential for advancing our understanding of this compound . By leveraging cutting-edge technologies and collaborative research efforts , scientists can accelerate the discovery process and bring new treatments to patients more efficiently .

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